

# Application Notes: Bupivacaine Hydrochloride Monohydrate in Patch-Clamp Electrophysiology

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## Compound of Interest

Compound Name: *Bupivacaine hydrochloride monohydrate*

Cat. No.: *B1237449*

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## Introduction

**Bupivacaine hydrochloride monohydrate** is a long-acting local anesthetic of the amide class, widely employed in regional anesthesia and pain management.[1][2] Its primary therapeutic effect is achieved through the blockade of voltage-gated sodium channels (NaV), which is essential for the initiation and propagation of nerve impulses.[3][4] However, bupivacaine's interaction with other ion channels, notably potassium (K<sup>+</sup>) channels, contributes to both its anesthetic profile and its potential for cardiotoxicity.[5][6] Patch-clamp electrophysiology is a critical technique for dissecting the molecular mechanisms of bupivacaine's action on individual ion channels, offering high-resolution insights into channel gating, pharmacology, and state-dependent interactions.[5][7] These notes provide detailed protocols and data for investigating the effects of bupivacaine on various ion channels using this technique.

## Mechanism of Action

Bupivacaine primarily functions by reversibly binding to the intracellular portion of voltage-gated sodium channels.[4] This action is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[5][8] By stabilizing the channel in a non-conducting conformation, bupivacaine inhibits the influx of sodium ions that is necessary for the depolarization of the neuronal membrane, thereby preventing the generation and transmission of action potentials.[3][4]

Beyond its effects on sodium channels, bupivacaine also modulates the function of a variety of potassium channels. This includes ATP-sensitive potassium channels (KATP), large conductance Ca<sup>2+</sup>-activated potassium channels (BKCa), and two-pore domain potassium channels (K2P), among others.[9][10][11] Inhibition of these channels can alter cellular excitability and contribute to the broader physiological effects of the drug.

## Data Presentation

The following tables summarize the half-maximal inhibitory concentrations (IC<sub>50</sub>) of bupivacaine for various ion channels, as determined by patch-clamp electrophysiology studies.

Table 1: Bupivacaine IC<sub>50</sub> Values for Voltage-Gated Sodium (NaV) Channels

Channel Subtype	Cell Type	State/Condition	Bupivacaine IC <sub>50</sub> (μM)
Endogenous Na <sup>+</sup> Channels	ND7/23 neuroblastoma cells	Resting State (Tonic Block)	178 ± 8
NaV1.5 (cardiac)	HEK-293 cells	Inactivated State	2.18 - 4.51
NaV1.5 (cardiac)	Xenopus oocytes	Peak Current	4.51

Table 2: Bupivacaine IC<sub>50</sub> Values for Potassium (K<sup>+</sup>) Channels

Channel Subtype	Cell Type	Bupivacaine IC <sub>50</sub> (μM)
ATP-dependent K <sup>+</sup> (KATP)	Rat cardiomyocytes	29
Large conductance Ca <sup>2+</sup> -activated K <sup>+</sup> (BKCa)	Human umbilical artery smooth muscle cells	324 (at +80 mV)
K2P TREK-1	COS-7 cells	95.4 ± 14.6
Small conductance Ca <sup>2+</sup> -activated K <sup>+</sup> type 2 (SK2)	HEK-293 cells	16.5
Tandem pore domain K <sup>+</sup> (TASK)	Xenopus oocytes	41

## Experimental Protocols

### Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels by bupivacaine in a mammalian cell line (e.g., HEK-293 cells) expressing a specific sodium channel subtype (e.g., NaV1.5).[\[5\]](#)

#### 1. Cell Preparation:

- Culture HEK-293 cells stably expressing the sodium channel of interest.
- Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to ensure isolated cells suitable for patching.[\[5\]](#)

#### 2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, blockers for other channels such as CdCl<sub>2</sub> for Ca<sup>2+</sup> channels and TEA for K<sup>+</sup> channels can be added.[\[5\]](#)
- Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.[\[5\]](#)
- Bupivacaine Stock Solution: Prepare a 10 mM stock solution of bupivacaine hydrochloride in deionized water and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.[\[5\]](#)

#### 3. Electrophysiological Recording:

- Place a coverslip with the cells into the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution at a rate of 1-2 mL/min.[\[5\]](#)
- Fabricate patch pipettes from borosilicate glass capillaries, with a resistance of 2-5 MΩ when filled with the internal solution.[\[5\]](#)

- Approach a cell with the pipette and form a gigaohm seal ( $>1\text{ G}\Omega$ ).
- Rupture the cell membrane to achieve the whole-cell configuration.[\[5\]](#)
- Set the holding potential to a level where most sodium channels are in the resting state (e.g.,  $-100\text{ mV}$ ).[\[5\]](#)

#### 4. Voltage-Clamp Protocols:

- Tonic Block: From the holding potential, apply a depolarizing step to elicit the peak sodium current (e.g., to  $-10\text{ mV}$  for  $50\text{ ms}$ ). This pulse should be applied at a low frequency (e.g., every  $10\text{-}20\text{ seconds}$ ) to allow for full recovery from inactivation between pulses. After establishing a stable baseline current, perfuse the cell with increasing concentrations of bupivacaine and record the reduction in peak current amplitude.[\[5\]](#)
- Use-Dependent Block: From the holding potential, apply a train of depolarizing pulses (e.g., to  $-10\text{ mV}$  for  $20\text{ ms}$ ) at a higher frequency (e.g.,  $5\text{ or }10\text{ Hz}$ ). Record the progressive decrease in the peak current amplitude during the pulse train in the absence and presence of bupivacaine.[\[5\]](#)[\[12\]](#)

#### 5. Data Analysis:

- For tonic block, plot the fractional block  $((1 - I_{\text{bupivacaine}} / I_{\text{control}}) * 100)$  against the bupivacaine concentration and fit the data with the Hill equation to determine the  $\text{IC}_{50}$ .[\[5\]](#)
- For use-dependent block, quantify the degree of block at each pulse in the train.

## Protocol 2: Inside-Out Patch-Clamp Recording of KATP Channels

This protocol is adapted for studying the direct effect of bupivacaine on ATP-sensitive potassium channels in excised membrane patches from cells like rat cardiomyocytes.[\[9\]](#)

#### 1. Cell Preparation:

- Enzymatically dissociate cardiomyocytes from adult rats.

## 2. Solutions:

- Pipette (External-facing) Solution (in mM): Symmetrical KCl solution (e.g., 140 KCl, 1 MgCl<sub>2</sub>, 10 HEPES, pH 7.4 with KOH).
- Bath (Internal-facing) Solution (in mM): Similar to the pipette solution, with the addition of ATP to study its influence on channel activity and bupivacaine block.
- Bupivacaine Application: Bupivacaine is applied to the outer side of the excised membrane patch using a multi-barrel perfusion system.[\[9\]](#)

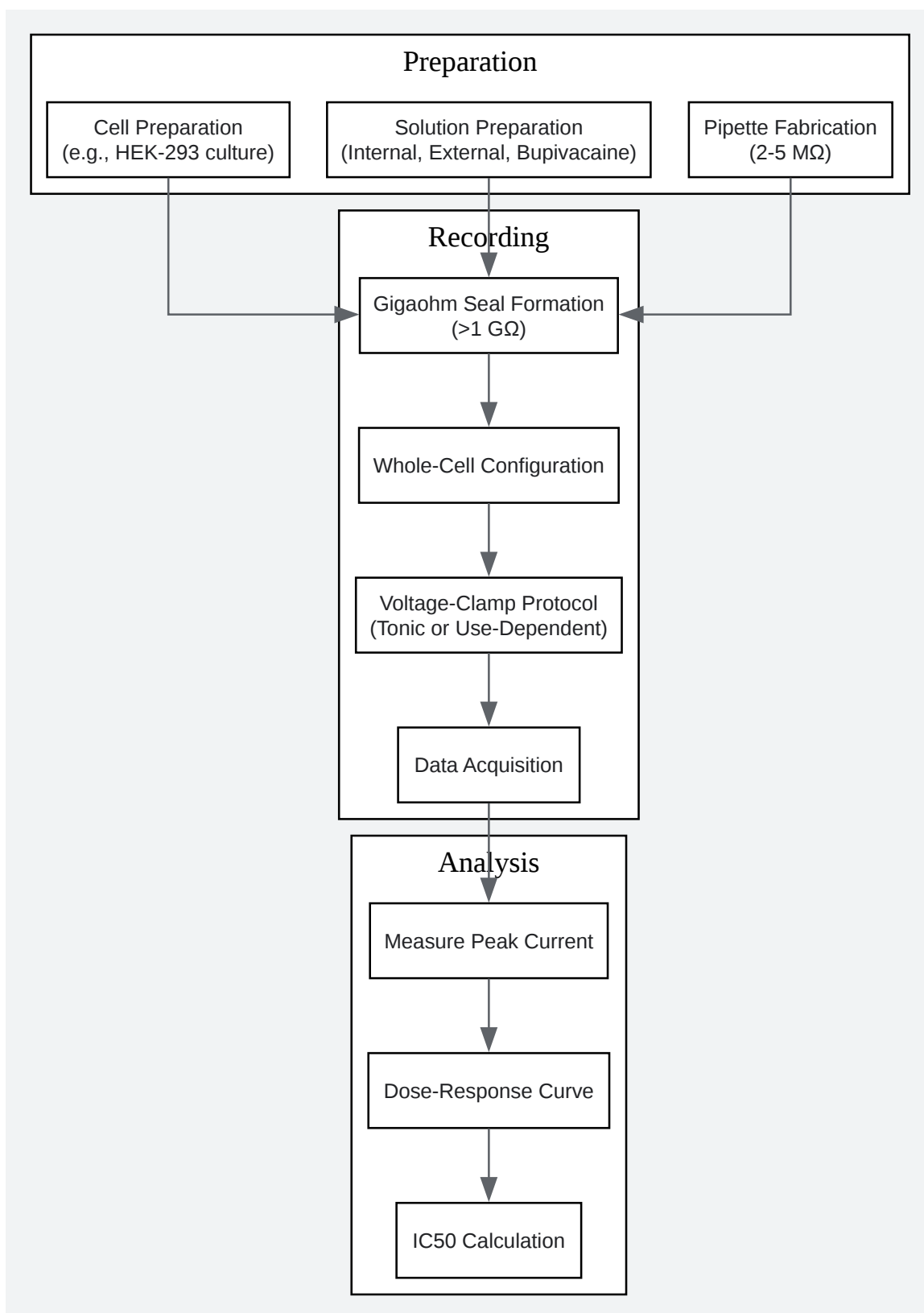
## 3. Electrophysiological Recording:

- Form a gigaohm seal on an isolated cardiomyocyte in the cell-attached configuration.
- Excise the membrane patch to achieve the inside-out configuration.
- Apply various concentrations of bupivacaine to the patch via the perfusion system.

## 4. Data Analysis:

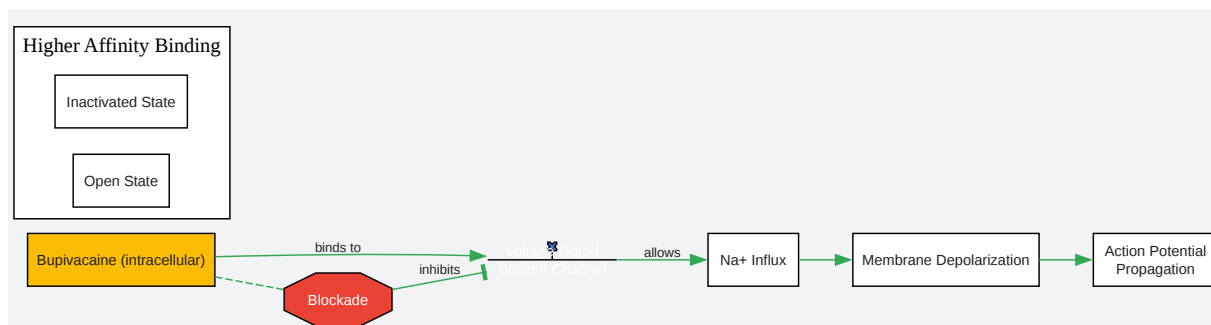
- Measure the mean channel current at different bupivacaine concentrations to generate a concentration-response curve and calculate the IC<sub>50</sub>.[\[9\]](#)
- Analyze single-channel recordings to determine if bupivacaine affects the single-channel conductance or the channel gating (open probability, mean open/closed times).

# Visualizations



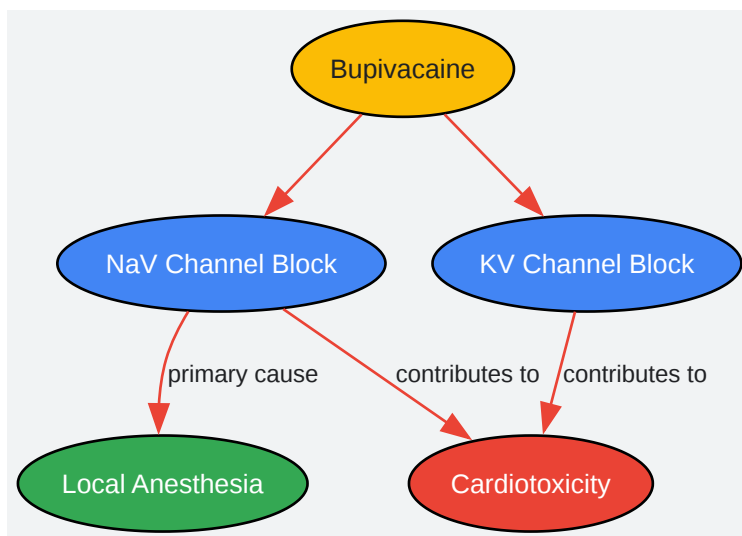
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**Caption:** Experimental workflow for whole-cell patch-clamp.



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**Caption:** Bupivacaine's mechanism of action on NaV channels.



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